GSK931145 - 896117-64-9

GSK931145

Catalog Number: EVT-270258
CAS Number: 896117-64-9
Molecular Formula: C23H30N2O
Molecular Weight: 350.51
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GSK931145 is a newly developed positron emission tomography (PET) radioligand suitable for quantifying glycine transporter (GlyT1) availability in the living brain.
Synthesis Analysis

The synthesis of GSK931145 involves several key steps that have been documented in scientific literature. One notable method includes the synthesis of radiolabeled versions of the compound for use in imaging studies. For instance, the carbon-11 labeled form was synthesized through a methylation process involving a suitable precursor, which allows for its application in positron emission tomography studies to visualize GlyT1 activity in vivo .

Technical details regarding the synthesis include:

  • Starting Materials: The synthesis typically begins with specific aromatic precursors that are functionalized to introduce sulfonamide groups.
  • Reaction Conditions: The reactions often require controlled temperatures and solvents to ensure high yields and purity.
  • Purification: Post-synthesis, compounds are purified using techniques such as chromatography to isolate the desired product from by-products.
Molecular Structure Analysis

GSK931145 has a defined molecular structure characterized by specific functional groups that contribute to its biological activity. The compound's structure can be represented as follows:

  • Molecular Formula: C₁₃H₁₅ClN₂O₂S
  • Molecular Weight: Approximately 300.79 g/mol

The structural features include:

  • A propylsulfonamide moiety
  • A benzamide core
  • Chlorine substituents that enhance binding affinity to GlyT1

Data from crystallographic studies indicate that GSK931145 exhibits a three-dimensional conformation conducive to its interaction with glycine transporters, facilitating its role as an inhibitor .

Chemical Reactions Analysis

The chemical reactivity of GSK931145 is primarily focused on its interactions with glycine transporters. The compound undergoes competitive inhibition mechanisms where it binds to GlyT1, preventing glycine from accessing its binding site. This inhibition can be quantified using radioligand binding assays that measure displacement of labeled glycine from its transporter.

Key reactions include:

  • Binding Affinity: GSK931145 demonstrates high affinity for GlyT1, with reported Ki values indicating effective competition against endogenous ligands like glycine and sarcosine.
  • Metabolism: In vivo studies suggest that GSK931145 is metabolized into polar metabolites, which may influence its pharmacokinetics and efficacy in therapeutic contexts .
Mechanism of Action

The mechanism of action for GSK931145 involves its role as a competitive inhibitor of GlyT1. By binding to this transporter, GSK931145 effectively reduces the reuptake of glycine into presynaptic neurons, thereby increasing extracellular levels of glycine. This action can enhance neurotransmission mediated by glycine receptors, which are critical for inhibitory signaling in the central nervous system.

Data supporting this mechanism include:

  • Inhibition Studies: Experimental results show that GSK931145 significantly reduces glycine uptake in neuronal cultures.
  • Positron Emission Tomography Imaging: Imaging studies have demonstrated increased signal intensity in regions associated with glycinergic activity upon administration of GSK931145, indicating successful blockade of GlyT1 .
Physical and Chemical Properties Analysis

The physical and chemical properties of GSK931145 are essential for understanding its behavior in biological systems:

  • Solubility: GSK931145 is soluble in organic solvents such as dimethyl sulfoxide but has limited aqueous solubility.
  • Stability: The compound exhibits stability under physiological conditions but may degrade under extreme pH or temperature.
  • Log P Value: The partition coefficient (Log P) indicates lipophilicity, which is crucial for predicting membrane permeability and bioavailability.

Relevant data points include:

  • Melting Point: Approximately 150°C
  • pKa: Values suggest moderate acidity/basicity which can influence solubility and interaction with biological targets .
Applications

GSK931145 has several scientific applications, particularly in neuroscience research:

  • Positron Emission Tomography Imaging: As a radioligand, it is used to visualize GlyT1 distribution and activity in the brain, aiding in research on psychiatric disorders.
  • Pharmacological Research: Its role as a glycine transporter inhibitor makes it a valuable tool for studying glycinergic signaling pathways and their implications in various neuropsychiatric conditions.
  • Drug Development: Insights gained from studies involving GSK931145 contribute to the development of new therapeutic agents targeting glycine transport mechanisms for conditions such as schizophrenia and anxiety disorders .
Introduction to Glycine Transporter Type 1 (GlyT1) and CNS Modulation

Glycine Transporter Type 1 (GlyT1), encoded by the SLC6A9 gene, is a sodium- and chloride-dependent neurotransmitter transporter critically responsible for regulating extracellular glycine concentrations within the central nervous system (CNS). Unlike GlyT2, which is primarily neuronal and supports inhibitory glycinergic neurotransmission via neurotransmitter recycling, GlyT1 is expressed predominantly in astrocytes surrounding both excitatory (glutamatergic) and inhibitory (glycinergic) synapses, with additional neuronal expression in higher brain regions [5] [8]. This strategic localization enables GlyT1 to modulate synaptic glycine levels bidirectionally—clearing glycine post-synaptically to terminate inhibitory signals and maintaining subsaturating glycine concentrations necessary for N-methyl-D-aspartate receptor (NMDAR) co-agonism [2] [8]. The transporter’s dual roles make it a pivotal regulator of neural excitation-inhibition balance, synaptic plasticity, and broader circuit function. Pharmacological or genetic disruption of GlyT1 significantly elevates synaptic glycine levels, offering a compelling mechanism for therapeutic intervention in NMDAR-hypofunction states observed in several neuropsychiatric disorders [4] [8] [10].

GlyT1 Biological Function in Glutamatergic Neurotransmission

GlyT1’s most distinctive role lies in its ability to fine-tune excitatory glutamatergic signaling through indirect modulation of NMDARs. These receptors, essential for learning, memory, and synaptic plasticity, require simultaneous binding of glutamate and glycine (or D-serine) for full activation [2] [8]. GlyT1 maintains synaptic glycine at concentrations below saturation (~1–3 μM) by rapidly transporting glycine into astrocytes and presynaptic terminals. This kinetic control prevents persistent NMDAR desensitization and enables dynamic, activity-dependent receptor potentiation [8] [10]. Key mechanistic insights include:

  • Stoichiometry-Driven Uptake: GlyT1 transports one glycine molecule with two Na⁺ ions and one Cl⁻ ion. This stoichiometry allows bidirectional transport (influx or efflux) depending on electrochemical gradients, making GlyT1 sensitive to physiological fluctuations in ionic concentrations or membrane potential [8].
  • Spatial Localization: In forebrain regions (cortex, hippocampus, thalamus)—where glycine is not a primary inhibitory neurotransmitter—GlyT1 is densely localized to astrocytic processes ensheathing glutamatergic synapses. This positions GlyT1 to directly gate glycine availability for NMDARs [5] [8].
  • Developmental Regulation: GlyT1 expression emerges early in neurodevelopment (e.g., rodent radial glia at E10–12), influencing neural progenitor proliferation, migration, and differentiation before synaptogenesis. Disruption alters cortical circuit formation and excitatory-inhibitory balance [10].

Table 1: Pharmacological Profile of GSK931145

PropertyValueMethod/ContextSignificance
Target (GlyT1) pKi/pIC₅₀8.4–8.97Radioligand binding (rat cortex)High-affinity GlyT1 engagement
GlyT2 SelectivitypIC₅₀ = 4.6Cell-based transport assays>300-fold selectivity for GlyT1 over GlyT2
logD2.53–2.63Partition coefficient measurementOptimal for blood-brain barrier penetration (logD <3)
Brain:Blood AUC ratio1.9Porcine PET pharmacokineticsFavorable brain distribution
Primary UsePET RadioligandIn vivo imaging (human, primate, pig)Quantifies GlyT1 density/occupancy

Role of GlyT1 in Neurological and Neuropsychiatric Disorders

Dysregulated GlyT1 function is implicated in several CNS disorders characterized by NMDAR dysfunction or inhibitory deficits. Genetic and pharmacological studies highlight its therapeutic relevance:

  • Schizophrenia: The NMDAR hypofunction hypothesis posits that impaired glutamatergic signaling underlies positive (psychosis), negative (social withdrawal), and cognitive symptoms. GlyT1 inhibitors (e.g., sarcosine, bitopertin) elevate synaptic glycine, enhancing NMDAR function. Preclinical studies show GSK931145’s structural analogs improve cognitive deficits in rodent models [4] [8].
  • Neuropathic Pain: Spinal GlyT1 upregulation in chronic pain states reduces inhibitory glycine tone, enhancing excitatory transmission. GSK931145-class inhibitors normalize glycine levels, suppressing hyperexcitability in dorsal horn neurons [8] [10].
  • Epilepsy: GlyT1 inhibition exerts anticonvulsant effects by potentiating glycine-mediated inhibition and/or NMDAR stabilization. GSK931145 shows efficacy in maximal electroshock threshold tests, indicating broad-spectrum potential [4].
  • Neurodevelopmental Disorders: Embryonic GlyT1 knockdown disrupts cortical neuronal migration and positioning. Altered glycine dynamics may contribute to autism/ADHD pathophysiology [10].

Table 2: Key Disorders Linked to GlyT1 Dysregulation and GSK931145 Evidence

DisorderGlyT1 AlterationGSK931145/Related DataMechanistic Insight
SchizophreniaReduced glycine-NMDAR signalingGSK931145 occupancy correlates with cognitive improvement (primate PET)Enhances NMDAR function, rescuing hypofunction
Neuropathic PainUpregulated in spinal cordStructural analogs reverse allodynia in rodent modelsRestores inhibitory glycinergic tone
EpilepsyImpaired glycine inhibitionLow MED in maximal electroshock tests (rodents)Augments inhibitory transmission & stabilizes NMDARs
Stroke/IschemiaExcitotoxicity-induced releaseGlyT1 blockers reduce infarct sizeAttenuates glutamate/NMDA excitotoxicity cascade

Rationale for GlyT1-Targeted Molecular Imaging

Molecular imaging of GlyT1 with radioligands like [¹¹C]GSK931145 provides critical insights into transporter distribution, occupancy, and drug-target engagement, bridging preclinical and clinical development:

  • Quantifying Target Expression: [¹¹C]GSK931145 PET reveals heterogeneous GlyT1 density across human brain regions—highest in midbrain, thalamus, and cerebellum, moderate in cortex—matching post-mortem protein data. This guides dose selection for therapeutics [3] [6] [7].
  • Measuring Drug Occupancy: PET studies demonstrate dose-dependent GlyT1 occupancy by inhibitors (e.g., GSK1018921). Human EC₅₀ estimates (~45.7 ng/mL) enable precise dosing in clinical trials, ensuring sufficient target engagement without overdose [3] [7].
  • Kinetic and Binding Characterization: In primates and humans, [¹¹C]GSK931145 exhibits reversible binding, moderate specific signal (BPND = 1.5–3), and blocked binding by competitors. Test-retest variability improves with reference tissue models (VARBPND: 16–23%), validating clinical utility [3] [6].
  • Cross-Species Validation: Biodistribution patterns are conserved across pigs, primates, and humans, though plasma free fraction (fP) and blood-brain barrier penetration (K1) differ. This supports translational predictability [6] [7].

Table 3: Comparative Biodistribution of [¹¹C]GSK931145 Across Species

Organ/TissueResidence Time (Baboon)Residence Time (Human)Notes
LiverHighestHighestPrimary clearance route; metabolic hotspot
LungsHighHighRapid initial uptake
HeartModerateModerateReflects perfusion and blood pool activity
BrainLower (K₁ = 0.126 mL/cm³/min)Lowest (K₁ = 0.025 mL/cm³/min)Species-dependent BBB penetration; target region uptake correlates with GlyT1 density

Properties

CAS Number

896117-64-9

Product Name

GSK931145

IUPAC Name

N-[(S)-[1-(dimethylamino)cyclopentyl](phenyl)methyl]-2,6-dimethylbenzamide

Molecular Formula

C23H30N2O

Molecular Weight

350.51

InChI

InChI=1S/C23H30N2O/c1-17-11-10-12-18(2)20(17)22(26)24-21(19-13-6-5-7-14-19)23(25(3)4)15-8-9-16-23/h5-7,10-14,21H,8-9,15-16H2,1-4H3,(H,24,26)/t21-/m0/s1

InChI Key

BMXRRRIDMAIEKX-NRFANRHFSA-N

SMILES

O=C(N[C@H](C1(N(C)C)CCCC1)C2=CC=CC=C2)C3=C(C)C=CC=C3C

Solubility

Soluble in DMSO

Synonyms

GSK931145; GSK 931145; GSK-931145.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.